methyl 4-[({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate
CAS No.: 896346-78-4
Cat. No.: VC11881492
Molecular Formula: C17H15N3O3S
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896346-78-4 |
|---|---|
| Molecular Formula | C17H15N3O3S |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | methyl 4-[(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate |
| Standard InChI | InChI=1S/C17H15N3O3S/c1-11-4-3-9-20-14(11)18-16(19-17(20)22)24-10-12-5-7-13(8-6-12)15(21)23-2/h3-9H,10H2,1-2H3 |
| Standard InChI Key | YBTZFWILBBNHBE-UHFFFAOYSA-N |
| SMILES | CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=C(C=C3)C(=O)OC |
| Canonical SMILES | CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=C(C=C3)C(=O)OC |
Introduction
Structural Features
The compound consists of a pyrido-triazine core, which is linked to a benzoate ester through a sulfanyl methyl group. The pyrido-triazine part contains a pyridine ring fused with a triazine ring, providing a rich source of nitrogen atoms that can participate in various chemical reactions. The benzoate ester part contributes to the compound's solubility and stability.
| Component | Description |
|---|---|
| Pyrido-triazine | Fused ring system with potential for biological activity |
| Sulfanyl methyl linker | Provides a flexible connection between the pyrido-triazine and benzoate moieties |
| Benzoate ester | Contributes to solubility and stability |
Biological Activities
Compounds with similar structures, such as those containing pyrido-triazine or benzoate ester moieties, have shown a range of biological activities. These include antiviral, antimicrobial, and anti-inflammatory properties. The presence of nitrogen atoms in the pyrido-triazine ring and the flexibility provided by the sulfanyl linker may enhance the compound's ability to interact with biological targets.
| Biological Activity | Related Compounds |
|---|---|
| Antiviral | Pyrido-triazine derivatives |
| Antimicrobial | Heterocyclic compounds with similar ring systems |
| Anti-inflammatory | Compounds with ester linkages |
Research Findings
While specific research findings on methyl 4-[({9-methyl-4-oxo-4H-pyrido[1,2-a] triazin-2-yl}sulfanyl)methyl]benzoate are scarce, studies on related compounds suggest potential applications in medicinal chemistry. The compound's unique structure may allow it to interact with specific biological targets, making it a candidate for further investigation.
Note:
Due to the limited availability of specific information on this compound, the discussion is based on related compounds and general principles of organic chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume